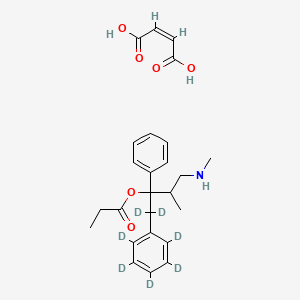

Nor Propoxyphene-d7 Maleate Salt

Description

Origin and Metabolic Significance of Norpropoxyphene (B1213060) in Analytical Context

Norpropoxyphene is the major active metabolite of the drug propoxyphene. wikipedia.orgnih.gov The metabolic conversion occurs primarily in the liver through a process called N-demethylation, which is mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 and CYP3A5 isoenzymes. pharmgkb.org This process involves the removal of a methyl group from the parent propoxyphene molecule.

The analytical significance of norpropoxyphene is substantial for several reasons. It possesses a significantly longer elimination half-life (up to 36 hours) compared to its parent compound, propoxyphene (6-12 hours). wikipedia.org This extended presence in the body means that norpropoxyphene can accumulate in tissues with chronic use, making it a critical biomarker for monitoring patient exposure and adherence. wikipedia.orgpharmgkb.org

Furthermore, norpropoxyphene itself exhibits biological activity and is implicated in the cardiotoxicity associated with propoxyphene overdose. wikipedia.orgpharmgkb.org Therefore, in forensic and clinical toxicology, the simultaneous quantification of both propoxyphene and norpropoxyphene in biological samples like blood and urine is essential for a comprehensive toxicological assessment. nih.gov This requires highly specific and sensitive analytical methods to distinguish between and accurately measure the concentration of each compound.

Fundamental Role of Stable Isotope-Labeled Internal Standards in Quantitative Analytical Chemistry

Quantitative analysis, especially of trace amounts of substances in complex biological matrices, is fraught with potential for error. Variations in sample preparation, instrument performance, and matrix effects can all compromise the accuracy and precision of results. waters.com To overcome these challenges, analytical chemists widely employ internal standards. Among these, stable isotope-labeled (SIL) internal standards are considered the gold standard, particularly for mass spectrometry (MS) based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). crimsonpublishers.comcrimsonpublishers.com

A SIL internal standard is a version of the target analyte where one or more atoms have been replaced with their heavier, stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). crimsonpublishers.comacanthusresearch.com The fundamental principle behind their use is that a SIL standard is chemically and physically almost identical to the unlabeled analyte. acanthusresearch.com

When a known quantity of the SIL standard is added to a sample at the beginning of the analytical process, it experiences the same procedural variations as the analyte, including extraction efficiency, derivatization yield, and potential ion suppression or enhancement in the mass spectrometer's source. waters.commusechem.com Because the SIL standard and the analyte are differentiated by their mass, the mass spectrometer can measure both signals independently. The final concentration of the analyte is determined by the ratio of its response to the known concentration of the internal standard, thereby canceling out most sources of analytical variability and leading to highly accurate and reproducible measurements. musechem.comlgcstandards.com

Rationale for the Development and Utilization of Deuterated Norpropoxyphene Maleate (B1232345) Salt as a Research Standard

The need for precise and reliable quantification of norpropoxyphene in clinical and forensic settings drives the development of specific analytical standards like Norpropoxyphene-d7 Maleate Salt. This compound is a SIL internal standard specifically designed for the analysis of norpropoxyphene.

The "d7" designation signifies that seven hydrogen atoms within the norpropoxyphene molecule have been replaced with their heavier isotope, deuterium. This substitution increases the molecular weight by approximately seven mass units. This mass difference is substantial enough to prevent spectral overlap between the analyte and the standard during mass spectrometric analysis, yet the modification is subtle enough that the deuterated standard's chemical behavior almost perfectly mimics that of natural norpropoxyphene during the analytical workflow. acanthusresearch.comlgcstandards.com

Using Norpropoxyphene-d7 as an internal standard allows researchers to:

Achieve high accuracy: It corrects for any loss of material during sample extraction and preparation. musechem.com

Mitigate matrix effects: It compensates for the variable ion suppression or enhancement common in complex biological samples like blood plasma or urine. waters.comcrimsonpublishers.com

Ensure method robustness: It provides consistent and reliable quantification across different samples, batches, and analytical runs. nih.gov

The "Maleate Salt" formulation is also significant. Converting the base compound into a salt form often enhances its stability, crystallinity, and solubility, making it easier to handle, weigh accurately, and dissolve for use as a stock solution in the laboratory. This ensures the integrity and reliability of the standard over time.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H31NO6 |

|---|---|

Molecular Weight |

448.6 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;[1,1-dideuterio-3-methyl-4-(methylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylbutan-2-yl] propanoate |

InChI |

InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i5D,7D,8D,11D,12D,15D2; |

InChI Key |

HCQPFYNZJNOOKN-RJBGEAFJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C2=CC=CC=C2)(C(C)CNC)OC(=O)CC)[2H])[2H].C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Chemical Identity, Isotopic Labeling, and Salt Form Characterization of nor Propoxyphene D7 Maleate Salt

Systematic Chemical Nomenclature and Structural Representation

The systematic name for the non-labeled norpropoxyphene (B1213060) is [3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate. nih.gov For the deuterated analog, Nor Propoxyphene-d7, the systematic nomenclature specifies the location of the deuterium (B1214612) atoms. One common nomenclature is (Z)-but-2-enedioic acid;[1,1-dideuterio-3-methyl-4-(methylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylbutan-2-yl] propanoate. lgcstandards.com The CAS number for Nor Propoxyphene-d7 Maleate (B1232345) Salt is 1246833-85-1. lgcstandards.com

Table 1: Chemical Identifiers for Nor Propoxyphene-d7 Maleate Salt

| Identifier | Value |

| Systematic Name | (Z)-but-2-enedioic acid;[1,1-dideuterio-3-methyl-4-(methylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylbutan-2-yl] propanoate |

| CAS Number | 1246833-85-1 |

| Molecular Formula | C21H20D7NO2 · C4H4O4 |

| Molecular Weight | 448.26 g/mol |

Data sourced from LGC Standards. lgcstandards.com

The structural representation of this compound consists of the core norpropoxyphene molecule with seven deuterium atoms incorporated, ionically bonded to a maleate counter-ion.

Principles of Deuterium Labeling and Specificity in Nor Propoxyphene-d7

Isotopic labeling involves the replacement of one or more atoms of a molecule with their isotope. In Nor Propoxyphene-d7, seven hydrogen atoms are substituted with deuterium, a stable isotope of hydrogen. This substitution is highly specific, occurring at defined positions within the molecule: two deuterium atoms on the benzyllic carbon (the carbon adjacent to the phenyl group) and five deuterium atoms on one of the phenyl rings. lgcstandards.com

The primary purpose of deuterium labeling in this context is to create an internal standard for quantitative analysis by mass spectrometry. The deuterated compound is chemically almost identical to its non-labeled counterpart, meaning it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This enables accurate quantification of the target analyte (norpropoxyphene) by correcting for any loss of substance during the analytical process.

The choice of deuterium as the isotopic label is due to its stability and the significant mass difference it introduces (one mass unit per deuterium atom), which minimizes the risk of isotopic cross-contamination or interference. The specific placement of the deuterium atoms is also critical. Placing them on stable positions within the molecule, such as aromatic rings and benzylic carbons, prevents their exchange with hydrogen atoms from the surrounding environment, ensuring the integrity of the labeled standard throughout the analytical procedure.

Influence of Maleate Salt Form on Compound Stability and Analytical Behavior

The conversion of a drug or metabolite into a salt form is a common practice in pharmaceutical and analytical chemistry to modify its physicochemical properties. bjcardio.co.uk The maleate salt of Nor Propoxyphene-d7 is formed by reacting the basic norpropoxyphene molecule with maleic acid. google.com This salt formation offers several advantages.

Table 2: Properties Influenced by Maleate Salt Formation

| Property | Influence of Maleate Salt |

| Solubility | Generally enhances aqueous solubility compared to the free base. google.comresearchgate.net |

| Stability | Can improve the chemical stability of the compound in its solid state. researchgate.net However, the microenvironmental pH in a formulation is crucial, as a pH above a certain threshold can cause the salt to convert back to the less stable free base. nih.gov |

| Handling | Often results in a crystalline solid, which is easier to handle, weigh, and formulate than the free base. caymanchem.com |

| Analytical Performance | The enhanced solubility can be beneficial for preparing stock solutions and standards for analysis. However, the presence of maleic acid can sometimes lead to degradation in certain formulations. nih.gov |

Research has shown that while maleate salts can enhance the stability and solubility of a compound, they can also introduce challenges. For instance, the microenvironmental pH of a formulation is critical. nih.gov If the pH rises above the pKa of the basic drug, the salt can convert to its free base form, which may be less stable or more volatile. nih.gov In some cases, the maleic acid itself can react with the active pharmaceutical ingredient, leading to the formation of degradation products. nih.gov For example, amlodipine (B1666008) maleate was found to be unsuitable for development due to a degradation reaction with maleic acid. nih.gov

In the context of this compound as an analytical standard, the improved solubility and solid-state stability are key benefits. However, analysts must be aware of potential stability issues in solution. Studies on norpropoxyphene maleate (the non-deuterated form) have shown that it can undergo cyclization in methanol (B129727) solution over time to form a degradant. sigmaaldrich.com Therefore, proper storage and handling of solutions are essential to ensure the accuracy of analytical results.

Synthetic Methodologies and Isotopic Incorporation for nor Propoxyphene D7 Maleate Salt

Design and Execution of Deuterated Synthesis Pathways for Norpropoxyphene (B1213060) Analogues

A plausible and efficient synthetic route would likely involve the N-demethylation of a deuterated propoxyphene precursor. The parent compound, propoxyphene, is a diastereomer with the IUPAC name [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate. nih.gov Norpropoxyphene is the N-demethylated metabolite. wikipedia.org The deuterated target compound, Norpropoxyphene-d7 maleate (B1232345) salt, has the chemical name (Z)-but-2-enedioic acid;[1,1-dideuterio-3-methyl-4-(methylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylbutan-2-yl] propanoate. lgcstandards.com This indicates that five deuterium (B1214612) atoms are located on one of the phenyl rings and two are on the α-carbon of the benzyl (B1604629) group.

The synthesis would therefore likely commence with a deuterated precursor, such as d5-bromobenzene or a similarly deuterated phenyl-containing starting material. This deuterated building block would then be incorporated into the core structure of propoxyphene through a multi-step synthesis. Following the formation of the d7-propoxyphene analog, the final key step would be the selective N-demethylation to yield Norpropoxyphene-d7.

Several methods for N-demethylation of opiates and related compounds have been established and could be adapted for this synthesis. These include:

Classical Chemical Methods: The von Braun reaction, which utilizes cyanogen (B1215507) bromide, is a long-standing method for N-demethylation. chim.it This would involve the formation of a cyanamide (B42294) intermediate, followed by hydrolysis to yield the secondary amine. chim.it

Photochemical Methods: Organophotocatalytic procedures using molecular oxygen as a green oxidant have been developed for the N-demethylation of compounds like oxycodone. uliege.be This approach often proceeds under mild conditions. uliege.be

Electrochemical Methods: Electrochemical N-demethylation offers a practical and selective alternative, often avoiding harsh reagents. rsc.org This method proceeds through the formation of an iminium intermediate. rsc.org

The final step in the synthesis is the formation of the maleate salt, which can be achieved by reacting the free base of Norpropoxyphene-d7 with maleic acid in an appropriate solvent.

Strategies for Efficient Deuterium Label Incorporation and Yield Optimization

Deuterium Incorporation:

The primary strategy for achieving the specific d7 labeling pattern is the use of a pre-labeled starting material, such as d5-phenyl-containing precursor. This "bottom-up" approach ensures the precise location of the five deuterium atoms on the aromatic ring. The remaining two deuterium atoms on the benzylic carbon can be introduced through various methods, potentially involving reduction of a corresponding carbonyl group with a deuterated reducing agent like sodium borodeuteride (NaBD4) at an earlier stage of the synthesis.

Late-stage hydrogen-deuterium exchange (HDE) reactions represent an alternative strategy, though achieving the desired regioselectivity for this complex molecule could be challenging.

Yield Optimization:

Optimizing the yield of Norpropoxyphene-d7 involves careful consideration of each synthetic step. For the crucial N-demethylation step, optimization would entail:

Reagent Selection: Comparing the efficacy and selectivity of different demethylating agents (e.g., von Braun reagents, photochemical catalysts, electrochemical conditions).

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and solvent system to maximize the conversion to the desired nor-compound while minimizing side-product formation. For instance, in photochemical N-demethylation, optimizing the residence time and irradiation power in a continuous flow setup can significantly improve yield and purity. researchgate.net

Work-up Procedure: Developing an efficient work-up procedure to isolate the N-demethylated product from the reaction mixture and any unreacted starting material or byproducts.

Downstream Purification and Isolation Techniques for High-Purity Nor Propoxyphene-d7 Maleate Salt

Achieving high purity is essential for an analytical standard. The purification and isolation of Norpropoxyphene-d7 maleate salt would involve a combination of chromatographic and crystallization techniques.

Chromatographic Methods:

High-performance liquid chromatography (HPLC) is a powerful tool for the purification of pharmaceutical compounds. A reversed-phase HPLC method would likely be employed to separate the Norpropoxyphene-d7 from any non-deuterated or partially deuterated analogues, as well as other impurities. The choice of column, mobile phase composition, and gradient will be critical for achieving baseline separation. An investigation into norpropoxyphene cyclization in solution highlights the importance of analytical methods like HPLC and LC/MS in monitoring the stability and purity of the compound. sigmaaldrich.com Norpropoxyphene can cyclize in solution, and chromatographic methods can distinguish between the parent compound and its cyclized degradant. sigmaaldrich.com

Liquid-Liquid Extraction:

Following the N-demethylation reaction, a liquid-liquid extraction is a common and effective initial purification step. This would involve partitioning the reaction mixture between an organic solvent and an aqueous phase to remove water-soluble reagents and byproducts. The pH of the aqueous phase would be adjusted to ensure the target compound remains in the organic layer.

Crystallization:

The final step in obtaining the high-purity salt is typically crystallization. After the purified Norpropoxyphene-d7 free base is isolated, it is reacted with maleic acid. The resulting maleate salt is then crystallized from a suitable solvent or solvent system. The stability of the maleate salt can be influenced by the microenvironmental pH. nih.gov Therefore, controlling the pH during crystallization and in the final solid form is crucial to prevent the conversion of the salt back to the free base. nih.gov

The isotopic purity of the final product must be confirmed using mass spectrometry to ensure it meets the stringent requirements for an internal standard. researchgate.net

Precursor Material Selection and Reaction Condition Optimization

The selection of appropriate precursor materials and the optimization of reaction conditions are foundational to the successful synthesis of Norpropoxyphene-d7 maleate salt.

Precursor Material Selection:

As previously mentioned, the key precursor for introducing the five deuterium atoms onto the phenyl ring would be a deuterated phenyl derivative. The choice of this precursor will depend on its commercial availability, cost, and reactivity in the subsequent synthetic steps. For the non-deuterated portion of the molecule, the precursors would be similar to those used in the synthesis of non-labeled propoxyphene.

The quality and purity of all starting materials are critical. Impurities in the precursors can lead to the formation of side products that may be difficult to separate from the final product.

Reaction Condition Optimization:

Optimization of reaction conditions is an iterative process that aims to maximize the yield and purity of the desired product. Key parameters to optimize for each step of the synthesis include:

Temperature: Many reactions are sensitive to temperature, which can affect reaction rates and the formation of byproducts.

Solvent: The choice of solvent can influence the solubility of reactants, reaction rates, and the position of chemical equilibria.

Catalyst: For reactions requiring a catalyst, the choice of catalyst and its loading can have a significant impact on the reaction's efficiency and selectivity.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or HPLC allows for the determination of the optimal reaction time to maximize product formation and minimize degradation.

pH: For acid- or base-catalyzed steps, and during work-up and salt formation, precise control of pH is essential.

A systematic approach, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the effects of multiple variables and identify the optimal reaction conditions.

Rigorous Analytical Characterization and Quality Assurance of nor Propoxyphene D7 Maleate Salt

Spectroscopic Techniques for Definitive Structural Confirmation and Isotopic Site Verification.rsc.orgresearchgate.netcerilliant.com

Spectroscopic methods are indispensable for the unequivocal structural elucidation and verification of deuterium (B1214612) labeling in Norpropoxyphene-d7 Maleate (B1232345) Salt. These techniques provide detailed information at the molecular level, confirming the identity and integrity of the compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Assignment.rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise location of deuterium atoms within the Norpropoxyphene (B1213060) molecule. rsc.org By comparing the ¹H NMR spectrum of the deuterated compound with that of its non-deuterated counterpart, the absence of signals at specific chemical shifts confirms the sites of deuterium incorporation. For Norpropoxyphene-d7, the deuterium atoms are expected to be on the phenyl group and the ethyl group. Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can further corroborate the assignments by showing correlations between the remaining protons and adjacent carbon atoms, thus providing unambiguous evidence of the d7 labeling pattern. The IUPAC name for Norpropoxyphene-d7 Maleate Salt is (Z)-but-2-enedioic acid;[1,1-dideuterio-3-methyl-4-(methylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylbutan-2-yl] propanoate. lgcstandards.com

High-Resolution Mass Spectrometry for Precise Isotopic Purity and Molecular Formula Confirmation.rsc.orgcerilliant.com

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula and assessing the isotopic purity of Norpropoxyphene-d7 Maleate Salt. rsc.orgcerilliant.com HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, including the number of deuterium atoms. By analyzing the isotopic distribution in the mass spectrum, the percentage of the desired d7 species can be quantified, along with the relative abundance of any partially deuterated (d1-d6) or non-deuterated (d0) species. rsc.org This analysis is vital for ensuring the accuracy of quantitative studies where the deuterated standard is used for calibration. The molecular weight of Norpropoxyphene-d7 Maleate Salt is 448.259 g/mol . lgcstandards.com

Chromatographic Methodologies for Purity Assessment and Impurity Profiling.researchgate.netcerilliant.comnih.gov

Chromatographic techniques are essential for evaluating the chemical purity of Norpropoxyphene-d7 Maleate Salt and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Determination.rsc.orgresearchgate.netcerilliant.com

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the quantitative purity of Norpropoxyphene-d7 Maleate Salt. rsc.orgresearchgate.netcerilliant.com A validated HPLC method, typically employing a reversed-phase column and a UV detector, can separate the main compound from any non-volatile impurities. nih.govnih.gov The peak area of the analyte is proportional to its concentration, allowing for the calculation of purity against a reference standard. The choice of mobile phase, often a mixture of acetonitrile (B52724) and an acidic aqueous buffer, is optimized to achieve good peak shape and resolution. nih.gov Studies have shown that the solution behavior of norpropoxyphene can be complex, with potential for the formation of cyclic intermediates, which can be monitored by HPLC. cerilliant.com

Table 1: Representative HPLC Method Parameters

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile: 0.002 M H₂SO₄ (1:1) nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 205 nm nih.gov |

| Injection Volume | 20 µL |

| Retention Time (Norpropoxyphene) | ~4.8 minutes cerilliant.com |

Gas Chromatography (GC) for Volatile Component Analysis.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is employed to analyze for the presence of volatile impurities in Norpropoxyphene-d7 Maleate Salt. This technique is particularly useful for detecting residual solvents from the synthesis and purification processes. To avoid on-column decomposition, derivatization may be necessary. nih.gov For instance, norpropoxyphene can be converted to norpropoxyphene amide through base catalysis to improve its chromatographic behavior. capes.gov.br GC-MS can also provide structural information about any detected volatile impurities. nih.gov

Isotopic Enrichment and Distribution Analysis in Deuterated Standards.cerilliant.com

A critical aspect of quality assurance for deuterated standards is the detailed analysis of isotopic enrichment and distribution. cerilliant.com Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a particular labeled position within the molecule. isotope.com However, this is distinct from the species abundance, which is the percentage of molecules that contain a specific number of deuterium atoms. isotope.com

Principles of Certified Reference Material (CRM) Standards and Metrological Traceability in Analytical Research

The reliability and comparability of analytical results are paramount in scientific research, particularly in fields such as forensic toxicology, clinical chemistry, and pharmaceutical analysis. The use of Nor Propoxyphene-d7 Maleate Salt as an internal standard is underpinned by the fundamental concepts of Certified Reference Materials (CRMs) and metrological traceability. These principles ensure that measurements are accurate, consistent across different laboratories and over time, and linked to a recognized reference.

Certified Reference Materials are standards used to verify the quality and traceability of products, validate analytical measurement methods, or calibrate instruments. wikipedia.orgchromnet.net According to ISO REMCO, the ISO committee responsible for guidance on reference materials, a CRM is a "Reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability." wikipedia.org These materials are produced under stringent manufacturing protocols to ensure their homogeneity and stability with respect to the specified properties. wikipedia.orgiaea.org The key distinction between a standard reference material and a CRM is the latter's documented traceability to an international standard and the inclusion of a measurement uncertainty on its certificate. wikipedia.orgchromnet.net

Metrological traceability is defined as the "property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty." eurachem.org This concept is a core requirement of quality management systems like ISO/IEC 17025, which governs the competence of testing and calibration laboratories. eurachem.orgtechniques-ingenieur.fr The goal is to ensure that all measurement results can be linked to a common, stable reference, such as the International System of Units (SI). techniques-ingenieur.frnist.gov This unbroken chain allows for the direct comparison of results, regardless of where or when they were generated. e-bookshelf.de

In the context of this compound, its role as a stable isotope-labeled internal standard is critical for achieving metrologically traceable results in quantitative analysis, typically by mass spectrometry. While the commercially available deuterated standard itself may be sold as a reference material, it is used to prepare in-house calibrators and controls. The accuracy of these in-house standards is established by referencing them against a Certified Reference Material of the non-labeled compound, (+)-Norpropoxyphene (maleate). caymanchem.com This process transfers the traceability from the primary CRM to the working standards used in routine analysis.

The certificate of analysis for a CRM, such as that for (+)-Norpropoxyphene (maleate), provides certified property values and their associated uncertainties, along with a statement of metrological traceability. caymanchem.com This documentation is crucial for laboratories to demonstrate the validity of their measurement results. The use of a deuterated standard like this compound is particularly advantageous as it behaves almost identically to the target analyte (Norpropoxyphene) during sample extraction, derivatization, and chromatographic separation, but is distinguishable by its mass. This minimizes variations and improves the accuracy and precision of the quantification.

The establishment of traceability for a chemical measurement involves a hierarchy. It begins with primary standards, often pure substances characterized by a National Metrology Institute, and proceeds through CRMs to the working calibrators and quality control materials used in a laboratory. researchgate.net Each step in this chain must be documented and have a known uncertainty. e-bookshelf.de

Table 1: Key Definitions in Metrological Traceability

| Term | Definition | Source |

| Reference Material (RM) | Material, sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process. | wikipedia.org |

| Certified Reference Material (CRM) | A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. | wikipedia.org |

| Metrological Traceability | Property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations, each contributing to the measurement uncertainty. | eurachem.org |

| Calibration | An operation that, under specified conditions, in a first step, establishes a relation between the quantity values with measurement uncertainties provided by measurement standards and corresponding indications with associated measurement uncertainties and, in a second step, uses this information to establish a relation for obtaining a measurement result from an indication. | researchgate.net |

Table 2: Research Findings on the Application of Reference Materials

| Finding | Significance in Analytical Research | Relevant Compound(s) |

| The use of CRMs is essential for the validation of analytical methods. nist.gov | Ensures the method is "fit for purpose" by comparing results for the CRM to its certified value. This confirms the accuracy and trueness of the measurement process. | (+)-Norpropoxyphene (maleate) (CRM) |

| Stable isotope-labeled compounds serve as ideal internal standards for quantitative mass spectrometry. caymanchem.com | They co-elute with the analyte, compensating for matrix effects and variations in instrument response, leading to more accurate and precise quantification. | This compound, (+)-Norpropoxyphene-d5 (maleate) |

| The formation of maleate salts can enhance water solubility and improve handling characteristics for analysis. | Facilitates the preparation of stock solutions and calibrators required for instrumental analysis. | This compound, (+)-Norpropoxyphene (maleate) |

| Norpropoxyphene can be unstable in solution, converting to a cyclic intermediate. cerilliant.com | Proper storage and handling of reference standards are critical to maintain their integrity and ensure the accuracy of analytical results. | Norpropoxyphene |

Investigation of Chemical Behavior and Solution Stability of Norpropoxyphene Analogues in Analytical Systems

Studies on the Cyclization and Isomerization Pathways of Norpropoxyphene (B1213060) in Solution (e.g., Formation of NPD)

Norpropoxyphene is known to undergo intramolecular cyclization in solution, a chemical behavior that has significant implications for its analysis. In neutral solutions, such as methanol (B129727) and acetonitrile (B52724), norpropoxyphene converts over time to a cyclic intermediate. hmdb.ca This degradant, designated as NPD, is formed through an intramolecular reaction. cerilliant.com

Under basic conditions, the analytical landscape of norpropoxyphene changes further. Treatment with a strong base, a common step in older gas chromatography-mass spectrometry (GC-MS) methods to improve chromatography, rapidly and quantitatively converts both norpropoxyphene and its cyclic intermediate (NPD) into norpropoxyphene amide (NPA). cerilliant.com This conversion is evidenced by a shift in retention time in high-performance liquid chromatography (HPLC) analysis. For instance, a solution of norpropoxyphene maleate (B1232345) in methanol exhibits a distinct peak, which, after treatment with 0.1 N sodium hydroxide, shifts to the retention time corresponding to norpropoxyphene amide. cerilliant.com

The formation of these different species in solution can lead to discrepancies in analytical results. Liquid chromatography-mass spectrometry (LC-MS) analysis can distinguish between norpropoxyphene and its degradation products based on their different retention times, even if they have the same exact mass. hmdb.ca For example, LC-MS analysis of norpropoxyphene in methanol will initially show a primary ion with m/z 326, corresponding to the protonated molecule of norpropoxyphene. Over time, a peak corresponding to the cyclized iminium ion with an m/z of 308, designated as NPD, will appear and grow. cerilliant.com

Effects of Solvent Composition, pH, and Temperature on the Chemical Stability of Nor Propoxyphene-d7 Maleate Salt

The stability of Norpropoxyphene-d7 Maleate Salt in solution is intricately linked to the properties of the solvent, the pH of the medium, and the storage temperature.

Solvent Composition: The cyclization of norpropoxyphene to its intermediate NPD has been observed to occur at similar rates in both methanol and acetonitrile. hmdb.ca The polarity of the solvent can influence the predominant reaction pathway. While specific studies on a wide range of solvents for Norpropoxyphene-d7 Maleate Salt are not extensively documented, general principles suggest that polar solvents may facilitate the formation of the cyclic intermediate due to the stabilization of the charged transition state.

pH: The pH of the solution is a critical factor governing the stability of Norpropoxyphene-d7 Maleate Salt. Norpropoxyphene is a basic compound, with the strongest basic pKa estimated to be 10.17. hmdb.ca As a maleate salt of a basic drug, its stability is pH-dependent. In solutions with a pH above the pKa of maleic acid (the second pKa is around 6.2) and approaching the pKa of the norpropoxyphene base, the salt can dissociate, leading to the formation of the free base. This free base is more susceptible to degradation pathways like cyclization. Conversely, maintaining a lower pH, for instance by using an acidic buffer, can enhance the stability of the salt form in solution.

Temperature: Temperature significantly accelerates the degradation of norpropoxyphene. Studies have shown that near-complete conversion to the cyclic intermediate NPD can occur within 2 hours at 60°C. cerilliant.com In contrast, storage in a freezer slows down this conversion, but does not entirely prevent it. hmdb.ca An 18-month-old sample of norpropoxyphene in methanol stored in a freezer showed almost complete conversion to NPD. cerilliant.com This underscores the importance of low-temperature storage for mitigating degradation.

Identification and Characterization of Degradation Products and Their Analytical Implications

The primary degradation products of norpropoxyphene in analytical solutions are the cyclic intermediate (NPD) and a dehydrated rearrangement product. wikipedia.orgnih.gov

The cyclic intermediate, NPD, has the same exact mass as norpropoxyphene amide (NPA), but a different retention time in LC systems, allowing for their differentiation. hmdb.ca However, in GC-MS methods that involve a basic extraction step, both norpropoxyphene and NPD are converted to NPA, making them indistinguishable and potentially leading to an overestimation of the parent compound if NPD is present in the standard or sample. wikipedia.org

The dehydrated rearrangement product is another significant degradant that can be formed from norpropoxyphene. wikipedia.orgnih.gov This product has a different mass-to-charge ratio (m/z 308) compared to norpropoxyphene (m/z 326) and can be detected by LC-MS/MS. wikipedia.orgnih.gov The presence of this degradant poses a challenge for accurate quantification, as varying ratios of norpropoxyphene and its dehydrated rearrangement product can lead to different quantitative results depending on the analytical method employed. wikipedia.org

The use of deuterated standards, such as Norpropoxyphene-d7 Maleate Salt, is intended to improve analytical accuracy. The deuterium (B1214612) atoms provide a mass shift that allows for clear differentiation from the non-labeled analyte. However, the degradation of the deuterated standard itself can still impact the accuracy of quantification if not properly accounted for. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect. researchgate.net While this may confer slightly greater stability to the deuterated analogue, the fundamental degradation pathways remain the same.

Development of Robust Storage Conditions for Maintaining Analytical Integrity

To ensure the analytical integrity of Norpropoxyphene-d7 Maleate Salt and other norpropoxyphene reference standards, the implementation of robust storage conditions is paramount.

Storage as a Solid: For long-term stability, it is recommended to store Norpropoxyphene-d7 Maleate Salt as a solid at -20°C in a dark, dry place. caymanchem.commedkoo.com Under these conditions, the stability is reported to be greater than or equal to 5 years. caymanchem.com Storing the compound in its solid form minimizes the potential for solution-based degradation reactions like cyclization.

Storage in Solution: When prepared as a stock solution, for example in methanol, it should be stored at -20°C. caymanchem.com To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials. glpbio.com For short-term storage of solutions (days to weeks), 0-4°C may be acceptable, but for long-term storage (months), -20°C is necessary. medkoo.com Some suppliers recommend that for solutions stored at -80°C, they should be used within 6 months, and for those at -20°C, within 1 month. glpbio.com

Preparation of Calibrators: To obtain the most accurate results in quantitative analysis, it is recommended to prepare fresh calibrators from the solid form of the reference standard routinely. wikipedia.org This practice minimizes the impact of any degradation that may have occurred in stock solutions over time.

The table below summarizes the key degradation products of norpropoxyphene and their analytical implications.

| Degradation Product | Formation Conditions | Analytical Implications |

| Cyclic Intermediate (NPD) | Neutral solutions (e.g., methanol, acetonitrile) | Different retention time than norpropoxyphene in LC-MS. Converts to NPA under basic conditions, becoming indistinguishable from norpropoxyphene in some GC-MS methods. |

| Norpropoxyphene Amide (NPA) | Basic conditions | The intended product in older GC-MS methods for improved chromatography. Can be formed from both norpropoxyphene and NPD. |

| Dehydrated Rearrangement Product | Chemical degradation in solution | Different m/z from norpropoxyphene, detectable by LC-MS/MS. Can lead to inaccurate quantification if not accounted for. |

Advanced Applications of nor Propoxyphene D7 Maleate Salt As a Stable Isotope Internal Standard

Development and Validation of Quantitative Mass Spectrometry-Based Assays in Biological Matrices

The development of robust and reliable quantitative assays is fundamental to drug discovery and clinical monitoring. Norpropoxyphene-d7 maleate (B1232345) salt is instrumental in the creation of such assays for its parent compound, propoxyphene, and its primary metabolite, norpropoxyphene (B1213060), in various biological samples.

Implementation of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for achieving highly accurate and precise quantitative measurements. nih.gov This method relies on the addition of a known quantity of an isotopically labeled standard, such as Norpropoxyphene-d7, to a sample before processing. nih.gov Because the labeled standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and ionization effects during the analytical process. nih.gov

By measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard, it is possible to determine the absolute concentration of the analyte with high accuracy. nih.govnih.gov This approach effectively corrects for sample loss during preparation and variations in instrument response. The use of stable isotope labeling combined with selected ion monitoring in mass spectrometry has been a long-standing method for the quantitation of propoxyphene and norpropoxyphene in plasma. nih.gov

Mitigation of Matrix Effects and Enhancement of Analytical Accuracy through Internal Standard Calibration

Biological matrices like blood, urine, and tissue are complex mixtures that can significantly interfere with the ionization of an analyte in a mass spectrometer, a phenomenon known as the matrix effect. bris.ac.ukchromatographyonline.com This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. bris.ac.uk

The use of a stable isotope-labeled internal standard (SIL-IS) like Norpropoxyphene-d7 is considered the gold standard for mitigating these matrix effects. nih.gov Since the SIL-IS co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by the matrix in the same way as the unlabeled analyte. bris.ac.uk This co-elution ensures that any signal suppression or enhancement is experienced by both the analyte and the internal standard to the same degree. bris.ac.uk The ratio of the analyte to the internal standard remains constant, thus providing an accurate and precise measurement of the analyte's concentration, even in the presence of significant matrix interference. bris.ac.uknih.gov

Research has demonstrated that for this correction to be most effective, the analyte and the internal standard peaks must completely overlap chromatographically. bris.ac.uk Even slight separations in retention time can lead to differential matrix effects and compromise the accuracy of the results. bris.ac.uk

Table 1: Validation Parameters for a Typical LC-MS/MS Method Using Norpropoxyphene-d7 as an Internal Standard

| Parameter | Typical Value/Range | Description |

|---|---|---|

| Linearity (r²) | > 0.99 | The degree to which the method's response is directly proportional to the analyte concentration. |

| Accuracy | 85-115% | The closeness of the measured value to the true value. |

| Precision (CV%) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Lower Limit of Quantification (LLOQ) | Analyte- and matrix-dependent | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Recovery | > 85% | The efficiency of the extraction procedure for the analyte from the biological matrix. |

Application inin vitroMetabolic Stability and Biotransformation Studies

Understanding the metabolic fate of a drug candidate is a critical component of the drug development process. nih.gov In vitro assays using liver preparations are commonly employed to predict a compound's metabolic stability and to identify its metabolites. wuxiapptec.comnuvisan.com

Methodologies for Quantifying Metabolites in Hepatic Microsomal or Hepatocyte Incubation Systems

In vitro metabolic stability assays typically involve incubating a test compound with liver microsomes or hepatocytes. nuvisan.comresearchgate.net These systems contain the primary enzymes responsible for drug metabolism. wuxiapptec.com To quantify the disappearance of the parent drug and the formation of metabolites over time, analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used. researchgate.net

Norpropoxyphene-d7 serves as an ideal internal standard in these assays for the quantification of norpropoxyphene, a major metabolite of propoxyphene. caymanchem.com The standard is added to the incubation mixture at various time points to stop the reaction and to enable accurate quantification of the formed norpropoxyphene. The rate of metabolite formation can then be used to calculate key pharmacokinetic parameters like intrinsic clearance (CLint). nih.gov

The general procedure involves:

Incubating the parent drug with a suspension of hepatocytes or a preparation of liver microsomes fortified with necessary cofactors. thermofisher.comnih.gov

At specific time points, an aliquot of the incubation mixture is taken and the reaction is quenched, often with a solvent containing the internal standard, Norpropoxyphene-d7.

The samples are then processed (e.g., protein precipitation, centrifugation) and analyzed by LC-MS/MS.

A calibration curve is constructed using known concentrations of the analyte and a fixed concentration of the internal standard to quantify the metabolite in the incubation samples.

Elucidation of Metabolic Pathways using Deuterated Standards as Tracers

Deuterated standards can also be used as tracers to elucidate metabolic pathways. nih.gov While Norpropoxyphene-d7 is primarily used as an internal standard for quantification, the principles of using stable isotopes as tracers are relevant. In such studies, a deuterated version of a parent drug is incubated with a metabolic system. The resulting deuterated metabolites can be easily distinguished from endogenous compounds by mass spectrometry. nih.gov

This technique allows for the confident identification of drug-related metabolites in a complex biological matrix. By tracking the appearance of the deuterium (B1214612) label in various molecular forms, researchers can map the biotransformation pathways of a drug. nih.gov The use of high-resolution mass spectrometry can further aid in the identification of these novel metabolites. researchgate.net

Utilization in Forensic and Clinical Toxicology Analytical Method Development for Opioid Metabolites

In forensic and clinical toxicology, the accurate identification and quantification of drugs and their metabolites in biological specimens are paramount for legal and medical purposes. ojp.gov Norpropoxyphene-d7 maleate salt is frequently used in the development and validation of analytical methods for the detection of propoxyphene and its metabolite in cases of suspected overdose or in pain management monitoring. caymanchem.comnih.gov

The analysis of opioids and their metabolites in postmortem and clinical samples often involves complex matrices that necessitate robust analytical methods. nih.gov LC-MS/MS methods that incorporate Norpropoxyphene-d7 as an internal standard offer high sensitivity and specificity, allowing for the reliable quantification of norpropoxyphene even at low concentrations. caymanchem.comnih.gov

These methods are crucial for:

Determining cause of death: Accurate quantification of propoxyphene and norpropoxyphene can help to establish whether the drug was a contributing factor in a fatality.

Monitoring patient compliance: In clinical settings, these methods can be used to ensure that patients are taking their medication as prescribed.

Detecting drug abuse: The presence of these compounds can be an indicator of illicit drug use.

The development of these forensic and clinical methods undergoes rigorous validation to ensure their accuracy, precision, and reliability, with Norpropoxyphene-d7 playing a key role in achieving these standards. nih.gov

Strategies for the Quantification of Norpropoxyphene in Post-Mortem and Research Samples

The accurate quantification of norpropoxyphene, the primary metabolite of propoxyphene, in post-mortem and research specimens presents significant analytical challenges. These challenges stem from the complex nature of biological matrices, potential for post-mortem redistribution of the drug, and the inherent chemical instability of the norpropoxyphene molecule itself. nih.govnih.gov To overcome these obstacles, forensic and research laboratories have developed sophisticated strategies centered around the use of stable isotope-labeled internal standards, such as Nor Propoxyphene-d7 Maleate Salt, in conjunction with highly sensitive analytical instrumentation.

The cornerstone of modern quantitative methods is the principle of isotope dilution mass spectrometry, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The use of a deuterated internal standard like Nor Propoxyphene-d7 is essential for accurate quantification. nih.govnih.gov This standard is chemically identical to the target analyte (norpropoxyphene) but has a higher molecular weight due to the replacement of seven hydrogen atoms with deuterium. lgcstandards.com By adding a precise amount of Nor Propoxyphene-d7 to the sample at the very beginning of the extraction process, it experiences the same procedural losses and variations in instrument response as the unlabeled analyte. nih.gov Because the mass spectrometer can distinguish between the deuterated standard and the native analyte, the ratio of their signals allows for highly accurate and precise calculation of the analyte's concentration, effectively correcting for matrix effects and recovery variability. nih.govnih.gov

A significant issue in norpropoxyphene analysis is its tendency to degrade, often through cyclization and dehydration, especially under certain pH and temperature conditions. nih.govcerilliant.com This degradation can lead to underestimation of the true concentration if not properly managed. LC-MS/MS methods are particularly advantageous as they can often separate and distinguish the parent norpropoxyphene from its degradation products. nih.gov Sample preparation protocols, such as solid-phase extraction (SPE), are optimized to handle complex matrices like blood, plasma, and tissue homogenates, ensuring the cleanest possible extract for analysis. unitedchem.com

| Parameter | Description | Typical Value / Setting | Reference |

|---|---|---|---|

| Analytical Technique | The primary instrumentation used for separation and detection. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | oup.comsemanticscholar.org |

| Internal Standard | Stable isotope-labeled compound for quantification. | This compound | lgcstandards.com |

| Sample Preparation | Method to extract the analyte from the biological matrix. | Solid-Phase Extraction (SPE) or "Dilute-and-Shoot" | nih.govunitedchem.com |

| Ionization Mode | Method for generating ions for mass spectrometry. | Positive Electrospray Ionization (ESI+) | oup.com |

| Precursor Ion (m/z) | Mass-to-charge ratio of the parent molecule selected for fragmentation. | Norpropoxyphene: 326; Norpropoxyphene-d7: 333 | lgcstandards.comcerilliant.com |

| Product Ion (m/z) | Mass-to-charge ratio of a characteristic fragment ion used for quantification. | Norpropoxyphene: 252; Norpropoxyphene-d7: (Varies based on fragmentation) | cerilliant.com |

Establishment of Robust Analytical Methods for Pain Management Monitoring Research

In the field of pain management monitoring, robust and reliable analytical methods are crucial for assessing patient adherence to prescribed medications. researchgate.net Urine drug testing is a standard component of care, and laboratories must be able to accurately quantify a wide array of compounds, including norpropoxyphene, often from a single specimen. semanticscholar.orgresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its superior sensitivity, specificity, and ability to perform multi-analyte quantification. semanticscholar.orgresearchgate.net

The establishment of a robust method requires rigorous validation to ensure its performance across a wide range of conditions. A key element in achieving this robustness is the use of stable isotope-labeled internal standards. semanticscholar.org this compound serves this role perfectly in the quantification of norpropoxyphene. lgcstandards.com Its use helps to minimize the impact of ion suppression or enhancement, a common phenomenon in LC-MS/MS where co-eluting substances from the sample matrix interfere with the ionization of the target analyte. nih.govsemanticscholar.org By using a deuterated internal standard, which is affected by matrix effects in nearly the same way as the non-labeled drug, the method can produce accurate quantitative results even in complex urine samples from patients on multiple medications. nih.govsemanticscholar.org

Validation of these methods involves establishing key performance characteristics. This ensures that the assay is linear over the expected concentration range, precise (providing reproducible results), and accurate (close to the true value). oup.com The development of "dilute-and-shoot" LC-MS/MS assays, where urine samples undergo minimal preparation before injection, has streamlined laboratory workflows, and the reliability of these high-throughput methods is heavily dependent on the proper use of internal standards like Nor Propoxyphene-d7. nih.govoup.com

| Validation Parameter | Objective | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity (R²) | Demonstrates a proportional relationship between instrument response and concentration. | ≥ 0.99 | oup.com |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Analyte specific, e.g., 5-50 ng/mL | researchgate.net |

| Precision (%CV) | Measures the closeness of repeated measurements (intra- and inter-assay). | < 15-20% | nih.gov |

| Accuracy (%Bias) | Measures the closeness of the measured value to the true value. | Within ± 15-20% of the nominal value | nih.gov |

| Matrix Effect | Assesses the influence of sample components on ionization. Compensated by SIL-IS. | Variability should be minimal and corrected by the internal standard. | nih.govnih.gov |

| Recovery | The efficiency of the analyte extraction process. Compensated by SIL-IS. | Should be consistent and reproducible. | nih.gov |

Role in Interlaboratory Method Harmonization and Proficiency Testing Programs

Beyond its use within a single laboratory, this compound plays a vital role in the broader context of analytical quality assurance through interlaboratory method harmonization and proficiency testing (PT) programs. lgcstandards.com These programs are essential for ensuring that different laboratories, potentially using different equipment and slight variations in methodology, can all produce accurate and comparable results. iupac.orgresearchgate.net This is critical in forensic toxicology and clinical testing, where results can have significant legal and medical consequences.

Proficiency testing involves a coordinating body distributing identical, blind samples to a group of participating laboratories for analysis. iupac.org The laboratories' results are compared to a known, assigned value to provide an external and objective assessment of their technical competence. iupac.orgresearchgate.net For these programs to be effective, the test materials must be homogenous and stable, and the assigned value must be determined with a high degree of confidence.

This is where a Certified Reference Material (CRM) like this compound becomes indispensable. lgcstandards.com As a CRM, its properties, including purity and concentration, are rigorously characterized and certified. PT providers can use this material to accurately spike base matrices (like urine or blood) to create test samples with a precisely known concentration of norpropoxyphene. iupac.org

Furthermore, individual laboratories use CRMs for method validation and to establish metrological traceability of their measurements. By calibrating their own internal methods against a certified standard, laboratories can ensure their results are tied to a recognized and authoritative reference point. This process of method harmonization, facilitated by the widespread use of common, high-quality reference materials, is fundamental to achieving consistency and reliability in analytical testing across the entire scientific community. researchgate.net

Emerging Research Directions and Methodological Innovations with Deuterated Opioid Metabolite Standards

Development of Novel Analytical Approaches for Complex Biological Samples

The analysis of opioids and their metabolites in complex biological matrices such as blood, urine, and oral fluid presents significant analytical challenges. These matrices contain a multitude of endogenous and exogenous compounds that can interfere with the accurate quantification of target analytes. The development of novel analytical approaches, particularly those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), has been greatly enhanced by the availability of deuterated internal standards like Norpropoxyphene-d7.

Researchers are continuously working to develop more sensitive and specific methods for detecting and quantifying opioid metabolites. In one such development, a "dilute and shoot" LC-MS/MS method was established to measure norpropoxyphene (B1213060) in human urine. This method utilized deuterated norpropoxyphene to distinguish between norpropoxyphene and an unstable dehydrated rearrangement product, a distinction that was challenging with previous gas chromatography-mass spectrometry (GC-MS) methods. The use of a deuterated internal standard is crucial in such methods as it co-elutes with the analyte of interest, experiencing similar matrix effects and ionization suppression or enhancement, thereby providing a reliable basis for quantification.

The physical and chemical properties of deuterated standards are very similar to the analytes being measured, making them ideal for use in quantitative analysis by mass spectrometry. gtfch.org The slight mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chromatographic behavior ensures they are affected in the same way by the analytical process. gtfch.org

Table 1: Comparison of Analytical Methodologies

| Feature | GC-MS with Alkaline Extraction | LC-MS/MS with Deuterated Standard |

|---|---|---|

| Analyte Differentiation | Indistinguishable between norpropoxyphene and its rearrangement product | Can distinguish between norpropoxyphene and its rearrangement product |

| Sample Preparation | Involves alkaline extraction which can cause chemical degradation | "Dilute and shoot" approach minimizes sample manipulation |

| Internal Standard | Typically a structurally similar but not identical compound | Deuterated norpropoxyphene for optimal accuracy |

| Potential for Inaccuracy | High, due to chemical conversion of the analyte | Low, as the internal standard corrects for matrix effects and analyte instability |

Integration with High-Throughput Screening Methodologies in Research Laboratories

The demand for rapid and reliable screening of large numbers of samples in forensic toxicology and clinical drug monitoring has driven the integration of automated systems and high-throughput screening (HTS) methodologies. In this context, deuterated internal standards are indispensable. For comprehensive screening of designer drugs, for instance, a "supermix" of numerous deuterated standards representing multiple drug classes can be employed. ojp.gov This allows for the simultaneous analysis of a wide array of compounds with a high degree of confidence.

The use of a mixture of deuterated standards enables robust quantification and quality control within a single analytical run. researchgate.net In high-throughput workflows, where speed is paramount, the reliability of the internal standard to correct for variations across a large batch of samples is critical. While specific high-throughput screening methods centered solely on Norpropoxyphene-d7 are not extensively documented, its properties make it an ideal candidate for inclusion in panels designed for broad opioid screening. Such panels are crucial in forensic casework, including the analysis of samples related to driving under the influence of drugs (DUID). soft-tox.org

The validation of these high-throughput methods involves rigorous testing of parameters such as limit of detection (LOD), limit of quantification (LOQ), bias, precision, and stability, with the deuterated internal standards playing a key role in ensuring the accuracy of these measurements. ojp.gov

Exploration of New Applications in Proteomics and Metabolomics Research

While the primary application of Norpropoxyphene-d7 has been in targeted drug analysis, the principles behind the use of stable isotope-labeled standards are central to the fields of proteomics and metabolomics. These disciplines aim to comprehensively identify and quantify the vast array of proteins and small molecules within a biological system.

In metabolomics, stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying endogenous metabolites. Although direct research applying Norpropoxyphene-d7 in broad proteomics or metabolomics studies is not apparent, the use of deuterated standards is a well-established practice. For example, deuterated versions of amino acids or other small molecules are used to accurately quantify their unlabeled counterparts in complex biological samples. This approach, known as stable isotope dilution analysis, is considered the gold standard for quantitative metabolomics.

The use of deuterated standards helps to mitigate ion suppression and enhancement effects, which are common challenges in the analysis of complex biological mixtures by mass spectrometry. oup.com Given the increasing interest in the metabolic impact of opioid use and exposure, a deuterated standard like Norpropoxyphene-d7 could potentially be used in targeted metabolomics studies to investigate the specific metabolic perturbations caused by propoxyphene and its metabolites.

Advancements in Automated Sample Preparation Techniques Utilizing Internal Standards

The manual preparation of biological samples for analysis is often labor-intensive and a significant source of error. The automation of sample preparation has therefore been a major focus of innovation in analytical laboratories. Fully automated platforms that couple sample preparation directly with LC-MS/MS analysis are becoming more common. lcms.czresearchgate.net These systems utilize programmable liquid handlers to perform tasks such as dispensing, mixing, and extraction. nih.govwaters.com

The incorporation of deuterated internal standards like Norpropoxyphene-d7 at the very beginning of an automated sample preparation workflow is crucial for ensuring the reliability of the entire process. The internal standard is added to the sample before any extraction or clean-up steps, thereby accounting for any analyte loss that may occur during these procedures. gtfch.org

Automated systems have been developed for a wide range of applications, including the analysis of drugs of abuse in plasma and immunosuppressive drugs in whole blood. researchgate.netnih.gov These systems demonstrate that automated sample preparation can produce results that are as good as, and in some cases better than, manual methods in terms of precision and accuracy. waters.com The use of barcode readers for sample identification and the automatic generation of sample lists for the mass spectrometer further enhance the efficiency and reduce the potential for human error in these automated workflows. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Norpropoxyphene-d7 maleate (B1232345) salt |

| Propoxyphene |

| Norpropoxyphene |

| Deuterated norpropoxyphene |

| Morphine-3-β-D-glucuronide-D3 |

| Hydromorphone-3-β-D-glucuronide |

| Fentanyl |

Q & A

Q. How should researchers address discrepancies in reported solubility values for this compound?

Q. What statistical approaches are recommended for reconciling conflicting pharmacokinetic data across species?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.